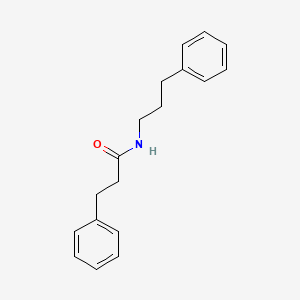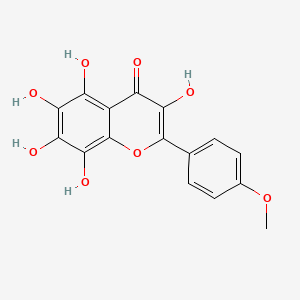
2,3-Dihydroxypropyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxypropyl 2-methylpropanoate is an organic compound with the molecular formula C7H14O4 It is a derivative of propanoic acid and contains both hydroxyl and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl 2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxypropyl alcohol with 2-methylpropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxypropyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups into halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxypropyl 2-methylpropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of biodegradable polymers and hydrogels.
Biomedical Research: The compound is explored for its potential in drug delivery systems and tissue engineering due to its biocompatibility.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis[][5].
Wirkmechanismus
The mechanism of action of 2,3-dihydroxypropyl 2-methylpropanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydroxy-2-methylpropanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an ester group.
Glycerol: Contains three hydroxyl groups and is a common building block in organic synthesis.
Propylene glycol: Contains two hydroxyl groups and is used in various industrial applications.
Uniqueness
2,3-Dihydroxypropyl 2-methylpropanoate is unique due to its combination of hydroxyl and ester functional groups, which provide versatility in chemical reactions and applications. Its biocompatibility and potential for polymerization make it particularly valuable in biomedical and polymer research .
Eigenschaften
CAS-Nummer |
823192-38-7 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 2-methylpropanoate |
InChI |
InChI=1S/C7H14O4/c1-5(2)7(10)11-4-6(9)3-8/h5-6,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
OJFADTZZAJISQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)






![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)
![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)



